molecular formula C10H13N3OS B3285708 Albendazole-2-aminosulfoxide CAS No. 80983-35-3

Albendazole-2-aminosulfoxide

Cat. No.: B3285708
CAS No.: 80983-35-3
M. Wt: 223.3 g/mol
InChI Key: XACOMYIQGVIQDV-UHFFFAOYSA-N
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Description

Albendazole-2-aminosulfoxide is a derivative of albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, making it a valuable candidate for further pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Albendazole-2-aminosulfoxide can be synthesized through the oxidation of albendazole using various oxidizing agents. Commonly used oxidizing agents include hydrogen peroxide and sodium periodate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Albendazole-2-aminosulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

Albendazole-2-aminosulfoxide has a wide range of scientific research applications:

Mechanism of Action

Albendazole-2-aminosulfoxide exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in intestinal cells of parasites, ultimately causing their immobilization and death. The compound’s enhanced solubility allows for better absorption and distribution within the host organism .

Comparison with Similar Compounds

Uniqueness: Albendazole-2-aminosulfoxide stands out due to its improved solubility and bioavailability, making it a more effective option for treating parasitic infections. Its unique chemical structure allows for a broader range of chemical modifications, enhancing its potential for pharmaceutical development .

Properties

IUPAC Name

6-propylsulfinyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-5-15(14)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACOMYIQGVIQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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